molecular formula C12H12N2O2S2 B186526 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide CAS No. 36331-49-4

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide

Cat. No.: B186526
CAS No.: 36331-49-4
M. Wt: 280.4 g/mol
InChI Key: PMRVBPJVOSPFOE-LCYFTJDESA-N
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Description

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, a methyl group, and a benzenesulfonamide moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is stabilized by the electron-donating effects of the methyl group and the thiophene ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial methods may employ more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular pH regulation and inhibition of cancer cell growth. The compound may also interact with bacterial enzymes, interfering with their metabolic processes and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(E)-phenylmethylideneamino]benzenesulfonamide
  • 4-methyl-N-[(E)-furan-2-ylmethylideneamino]benzenesulfonamide
  • 4-methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide exhibits unique properties due to the presence of the thiophene ring. The thiophene ring can enhance the compound’s electronic properties and potentially increase its biological activity. Additionally, the specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for further research .

Properties

CAS No.

36331-49-4

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide

InChI

InChI=1S/C12H12N2O2S2/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3/b13-9-

InChI Key

PMRVBPJVOSPFOE-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2

36331-49-4

Origin of Product

United States

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